molecular formula C20H22ClN3O4S B10997534 1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10997534
M. Wt: 435.9 g/mol
InChI Key: XVYUMHVHYWMOON-UHFFFAOYSA-N
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Description

Compound X , is a complex organic molecule with diverse applications. Its chemical structure consists of a pyrrolidine ring, a benzyl group, and a sulfonyl amide moiety. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes::

    Suzuki–Miyaura Coupling: One of the key methods for synthesizing Compound X involves Suzuki–Miyaura cross-coupling. This reaction combines an aryl or vinyl boron reagent with an aryl or vinyl halide in the presence of a palladium catalyst.

Industrial Production:: While Compound X is not produced industrially on a large scale, its synthesis can be adapted for bulk production. Researchers have optimized the Suzuki–Miyaura coupling conditions to achieve higher yields and scalability.

Chemical Reactions Analysis

Reactivity::

    Benzylic Position: Compound X contains a benzylic carbon (the carbon adjacent to the benzyl group). Benzylic halides typically react via SN1 or SN2 pathways.

    Functional Groups: Compound X’s sulfonyl amide group and chlorophenyl substituent participate in various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like N-bromosuccinimide (NBS) can selectively brominate the benzylic position.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Halogenating agents (e.g., NBS) introduce halogens (e.g., bromine) at the benzylic position.

Major Products::
  • Bromination at the benzylic position yields the corresponding bromide derivative.
  • Reduction of the carbonyl group forms the corresponding alcohol.

Scientific Research Applications

Compound X finds applications in:

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Compound X shares similarities with other sulfonyl amides and benzylic derivatives. its unique combination of functional groups sets it apart.

Properties

Molecular Formula

C20H22ClN3O4S

Molecular Weight

435.9 g/mol

IUPAC Name

1-benzyl-N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22ClN3O4S/c21-17-6-8-18(9-7-17)29(27,28)23-11-10-22-20(26)16-12-19(25)24(14-16)13-15-4-2-1-3-5-15/h1-9,16,23H,10-14H2,(H,22,26)

InChI Key

XVYUMHVHYWMOON-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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